molecular formula C11H9N3 B12860963 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole CAS No. 75107-05-0

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B12860963
CAS No.: 75107-05-0
M. Wt: 183.21 g/mol
InChI Key: YXUZNCVIODPKCM-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological and medicinal properties. The combination of these two rings in a single molecule can lead to unique chemical and biological activities, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired product . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes like enoyl ACP reductase and DHFR by forming hydrogen bonds with key residues at the active sites . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of pyrrole and benzimidazole rings in a single molecule. This combination can lead to enhanced biological activities and the potential for novel applications in various fields of research.

Properties

CAS No.

75107-05-0

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-pyrrol-1-ylbenzimidazole

InChI

InChI=1S/C11H9N3/c1-2-6-11-10(5-1)12-9-14(11)13-7-3-4-8-13/h1-9H

InChI Key

YXUZNCVIODPKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N3C=CC=C3

Origin of Product

United States

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